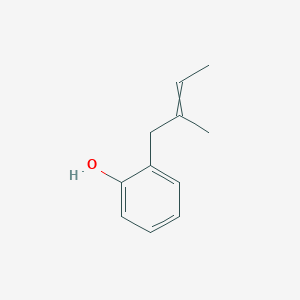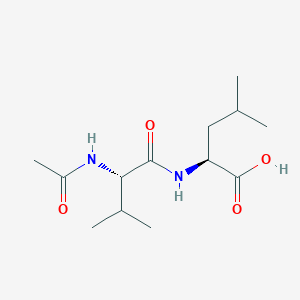
n-Acetyl-l-valyl-l-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Acetyl-l-valyl-l-leucine is a synthetic compound derived from the amino acids valine and leucine. It is a modified amino acid with potential applications in various fields, including medicine and biochemistry. The compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-l-valyl-l-leucine typically involves the acetylation of l-valine and l-leucine. The process begins with the protection of the amino groups of the amino acids, followed by the coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the amino groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
n-Acetyl-l-valyl-l-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
n-Acetyl-l-valyl-l-leucine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Niemann-Pick disease type C
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of n-Acetyl-l-valyl-l-leucine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and transporters, leading to its therapeutic effects. For example, acetylation of leucine switches its uptake into cells from the l-type amino acid transporter to organic anion transporters and the monocarboxylate transporter type 1 . This switch enhances the compound’s pharmacokinetic and pharmacodynamic properties, making it effective in treating neurodegenerative diseases.
Comparación Con Compuestos Similares
n-Acetyl-l-valyl-l-leucine can be compared with other similar compounds such as:
n-Acetyl-l-leucine: A modified amino acid with similar therapeutic effects but different pharmacokinetic properties.
n-Acetyl-dl-leucine: A racemic mixture of n-Acetyl-l-leucine and n-Acetyl-d-leucine, used in the treatment of vertigo and other neurological disorders
The uniqueness of this compound lies in its specific molecular structure and its ability to modulate different molecular targets, leading to its distinct therapeutic effects.
Propiedades
Número CAS |
23506-41-4 |
|---|---|
Fórmula molecular |
C13H24N2O4 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-7(2)6-10(13(18)19)15-12(17)11(8(3)4)14-9(5)16/h7-8,10-11H,6H2,1-5H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Clave InChI |
KXJIASGDDBUKJR-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


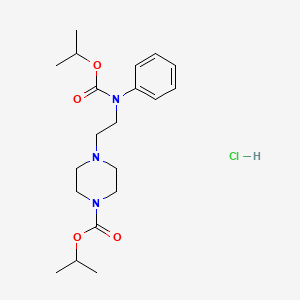

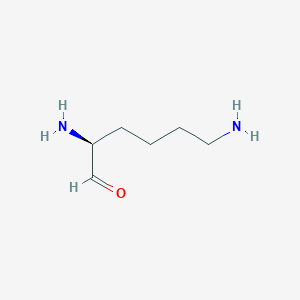
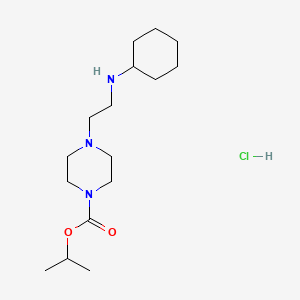
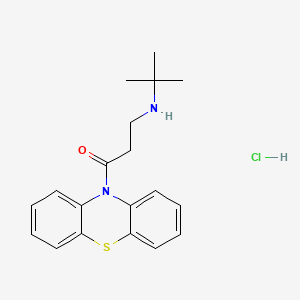
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
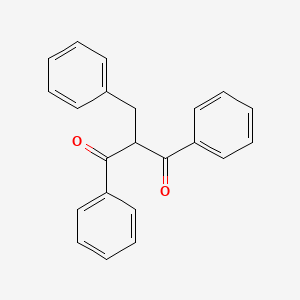
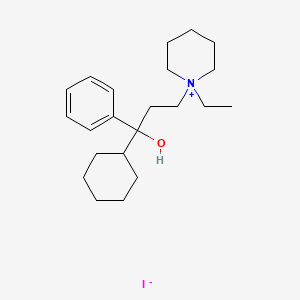

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
